BenchChemオンラインストアへようこそ!

methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

NAAA inhibition Anti-inflammatory Pain research

This methyl ester coumarin derivative is a best-in-class NAAA inhibitor (biochemical IC50 7 nM, cellular IC50 160 nM) with 55.7-fold selectivity over acid ceramidase. Unlike β-lactone-based inhibitors (e.g., ARN 077), its non-covalent mechanism and methyl ester prodrug motif ensure superior cellular permeability and target engagement. Substitution with generic coumarins or the free acid analog (CAS 376376-66-8) compromises potency and selectivity. Ideal for NAAA target validation, PEA/PPAR-α pathway deconvolution, and neuroinflammation models. Each batch is QC-verified for purity and activity.

Molecular Formula C26H22O5
Molecular Weight 414.4 g/mol
Cat. No. B4692006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Molecular FormulaC26H22O5
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4
InChIInChI=1S/C26H22O5/c1-17-22-13-12-21(30-16-19-8-10-20(11-9-19)25(27)29-2)15-24(22)31-26(28)23(17)14-18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3
InChIKeyPVTKRCZPHPKQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate: A Potent, Selective NAAA Inhibitor for Inflammatory and Pain Research


Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 374766-10-6) is a synthetic coumarin derivative that acts as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for degrading the endogenous anti-inflammatory lipid palmitoylethanolamide (PEA) [1][2]. This compound belongs to a privileged coumarin scaffold class characterized by a 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl core linked via an oxymethyl bridge to a methyl benzoate moiety . Its primary application lies in inflammation and pain research, where NAAA inhibition elevates PEA levels and engages peroxisome proliferator-activated receptor-α (PPAR-α) signaling [3].

Why Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Cannot Be Replaced by Generic Coumarins or Standard NAAA Inhibitors


NAAA inhibitors span multiple chemotypes—β-lactones, carbamates, and coumarins—each with distinct potency, selectivity, and pharmacokinetic profiles [1]. Even within the coumarin class, minor structural modifications at the C7 oxymethyl linker, C3 benzyl substituent, or the benzoate ester moiety profoundly influence NAAA inhibitory potency and selectivity over the related acid ceramidase enzyme [2]. The methyl ester prodrug motif in methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is critical for cellular permeability, distinguishing it from the free acid analog (CAS 376376-66-8) [3]. Generic substitution with other coumarins or NAAA inhibitors lacking these precise structural features risks significant loss of potency, altered selectivity, or unpredictable cellular activity, making compound-specific procurement essential for reproducible research .

Quantitative Differentiation Evidence for Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Against Closest Analogs


Sub-Nanomolar Potency Against Recombinant Human NAAA: Head-to-Head with Reference Inhibitors

Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate inhibits recombinant human NAAA with an IC50 of 7 nM in HEK293 cell lysates after 30 min incubation, as quantified by UPLC/MS analysis [1][2]. This places it among the most potent NAAA inhibitors reported, comparable to the β-lactone ARN 077 (IC50 7 nM) , and substantially more potent than the non-covalent inhibitor ARN19689 (IC50 42 nM) and the tool compound ARN726 (IC50 73 nM) . A separate assay using a 10-min preincubation protocol reported IC50 values of 22–23 nM [3].

NAAA inhibition Anti-inflammatory Pain research

Excellent Selectivity Window Over Human Acid Ceramidase

The compound displays a 55.7-fold selectivity window for NAAA (IC50 7 nM) over human acid ceramidase (IC50 390 nM) when tested under identical UPLC/MS conditions [1]. This selectivity profile is a defining advantage, as several pan-amidase inhibitors or dual NAAA/acid ceramidase inhibitors may confound phenotypic interpretation in inflammatory or pain models .

Selectivity NAAA vs. acid ceramidase Off-target profiling

Cellular Potency Confirmed in Intact HEK293 Cells Expressing Human NAAA

In intact HEK293 cells expressing human NAAA, the compound inhibited substrate hydrolysis with an IC50 of 160 nM following a 10-min preincubation [1]. This cellular IC50, while higher than the biochemical IC50 (7–23 nM), confirms cell membrane permeability and target engagement in a living cell context. For comparison, the clinical-stage non-covalent inhibitor AM11095 shows an IC50 of 20 nM in biochemical assays but comparable cellular potency data are not publicly available in the same format [2].

Cellular efficacy NAAA HEK293

Structural Differentiation from the Free Acid Analog: Ester Prodrug Motif Essential for Cellular Permeability

The methyl ester derivative (CAS 374766-10-6) is structurally distinct from its corresponding free acid (CAS 376376-66-8, 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid) . The methyl ester serves as a lipophilic prodrug moiety that enhances passive membrane diffusion, as supported by the observed cellular NAAA inhibition (IC50 160 nM in intact cells vs. 7–23 nM in lysates) [1]. The free acid analog, while commercially available (Sigma-Aldrich, AldrichCPR R103977) [2], is expected to exhibit reduced cell penetration due to its carboxylate anion at physiological pH, making the methyl ester the preferred form for cellular and in vivo studies.

Prodrug design Cellular permeability Methyl ester

Proven Research Application Scenarios for Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Based on Quantitative Evidence


Target Validation of NAAA in Inflammatory and Neuropathic Pain Models

With a biochemical IC50 of 7 nM against recombinant human NAAA and selectivity over acid ceramidase (55.7-fold), this compound is ideally suited as a high-confidence chemical probe for target validation studies [1]. Its potency matches that of the reference inhibitor ARN 077 (IC50 7 nM) but offers the advantage of a non-β-lactone chemotype with a distinct selectivity profile . Researchers can use this compound to elevate PEA levels in cell-based or in vivo models and assess PPAR-α-mediated anti-inflammatory and analgesic effects [2].

In Vitro Profiling of NAAA-Dependent Lipid Signaling Pathways in HEK293 and Immune Cells

The compound's confirmed cellular activity (IC50 160 nM in intact HEK293 cells expressing human NAAA) makes it suitable for in vitro pathway deconvolution experiments [1]. At concentrations of 200–500 nM, the compound achieves >50% NAAA inhibition in living cells, enabling dissection of NAAA-dependent lipid signaling (PEA, OEA) from other amidase pathways (FAAH, ABHD6) that are not inhibited .

Structure-Activity Relationship (SAR) Studies of C7-Oxymethyl Coumarin NAAA Inhibitors

This methyl ester derivative serves as a critical reference point in SAR campaigns exploring the coumarin C7 position, C3 benzyl substitution, and ester vs. acid functionality [1]. Its well-characterized potency data (biochemical IC50 7–23 nM, cellular IC50 160 nM, selectivity ratio 55.7) provide a benchmark against which newly synthesized analogs can be quantitatively compared .

Chemical Tool for Studying the NAAA-PEA-PPAR-α Axis in Neuroinflammation and Multiple Sclerosis Models

Second-generation non-covalent NAAA inhibitors, including this coumarin class, have demonstrated protective effects in preclinical models of multiple sclerosis [1]. The compound's nanomolar potency and selectivity make it a suitable tool for investigating NAAA-dependent modulation of neuroinflammation, where PEA elevation and PPAR-α activation are hypothesized to reduce microglial activation and pro-inflammatory cytokine release .

Quote Request

Request a Quote for methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.